![molecular formula C17H16N2O2 B2550955 5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-14-3](/img/structure/B2550955.png)
5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide is a chemical compound that belongs to the class of furo[3,2-b]pyridine-2-carboxamide derivatives. This compound has shown potential as an antitumor agent and has been the subject of scientific research in recent years.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
"5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide" and its derivatives have been studied for their potential as antiprotozoal agents, showcasing strong DNA affinities and promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004). Furthermore, derivatives have shown efficacy as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, indicating potential for treating neurological disorders (Cosford et al., 2003).
Neuropharmacology and Imaging
In neuropharmacology, certain analogs have been identified as agonists of the alpha7 neuronal nicotinic acetylcholine receptor, offering a potential therapeutic avenue for cognitive deficits in schizophrenia (Wishka et al., 2006). Another significant application is in the development of PET imaging agents targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, aiding in the study of neuroinflammation and its role in various neuropsychiatric disorders (Horti et al., 2019).
Materials Science
In materials science, the synthesis of compounds related to "this compound" has contributed to the development of novel polyamides with enhanced thermal stability and solubility, suitable for high-performance materials applications (Hsiao & Huang, 1997).
Antimicrobial Research
Additionally, research has focused on the antimicrobial potential of related compounds. For example, novel pyrazolopyridine derivatives have demonstrated moderate to good antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus (Panda et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound “5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide” could potentially interact with various biological targets due to its complex structure. For instance, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of “this compound” with its targets could lead to changes in cellular processes. For example, indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For instance, indole derivatives can influence a wide range of pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. For example, if it exhibits antiviral activity like some indole derivatives, it could inhibit viral replication .
Eigenschaften
IUPAC Name |
5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-8-9-15-14(18-11)10-16(21-15)17(20)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTLTLRZKGTKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

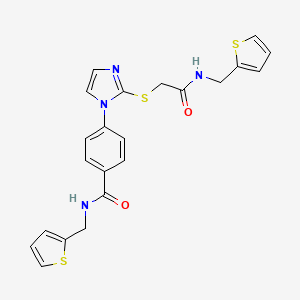
![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)
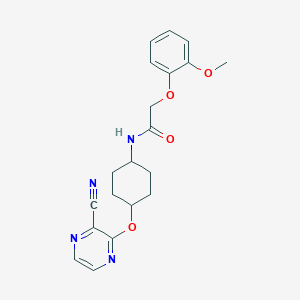

![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)
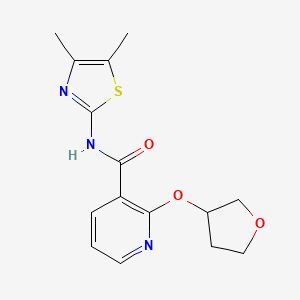
![N-(3-{[7-methyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2550883.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)
![7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone](/img/structure/B2550885.png)
![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)
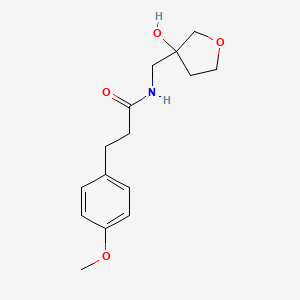
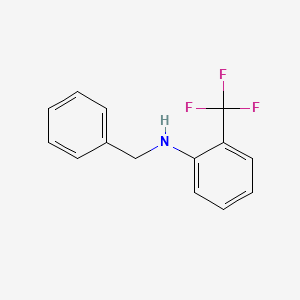

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2550895.png)